Tenulin

Vue d'ensemble

Description

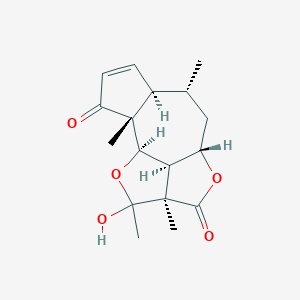

Tenulin is a sesquiterpene lactone, a type of naturally occurring organic compound. This compound has garnered interest due to its diverse biological activities, including its potential antitumor and antifeedant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tenulin can be synthesized through various organic reactions, although its primary source remains natural extraction from Helenium amarum. The synthetic routes often involve complex organic reactions, including cyclization and oxidation processes. Specific details on synthetic routes are limited, but the compound’s structure suggests that it could be synthesized through a series of steps involving the formation of the lactone ring and subsequent functionalization .

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its primary extraction from natural sources. The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Tenulin undergoes various chemical reactions, including:

Michael Addition: this compound reacts with sulfur nucleophiles in a Michael-like fashion, which is significant for its biological activity.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are not extensively documented, its structure suggests potential sites for such reactions, particularly at the lactone ring and the double bonds.

Common Reagents and Conditions:

Sulfur Nucleophiles: Used in Michael addition reactions.

Oxidizing Agents: Potentially used for modifying the lactone ring or other functional groups.

Reducing Agents: Could be used to reduce double bonds or other reactive sites.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Michael addition with sulfur nucleophiles would yield adducts where the nucleophile has added to the double bond .

Applications De Recherche Scientifique

Anticancer Properties

One of the most significant applications of tenulin is its potential in overcoming multidrug resistance (MDR) in cancer therapy. Research indicates that this compound, along with its derivative isothis compound, inhibits the function of P-glycoprotein (P-gp), a major factor in MDR. This inhibition enhances the efficacy of chemotherapeutic agents in resistant cancer cells.

Case Study Data

Toxicological Implications

While this compound shows promise in therapeutic contexts, it is also noted for its toxicity. It is a key component responsible for the toxic effects associated with Helenium amarum.

Toxic Mechanisms

- Cytotoxicity : this compound exhibits cytotoxic effects through inhibition of DNA synthesis and cellular enzymatic activities .

- Implications for Animal Health : Its toxicity has implications for livestock, particularly as it can cause bitter milk syndrome in cattle due to its presence in pasture plants .

Traditional Medicine

This compound has been used in various traditional medicinal practices due to its anti-inflammatory and antimicrobial properties.

Health Benefits

- Anti-inflammatory Effects : Sesquiterpene lactones, including this compound, have been shown to reduce inflammation and may play a role in treating conditions like arthritis and other inflammatory diseases .

- Potential for Cardiovascular Treatment : Emerging studies suggest that sesquiterpene lactones could be beneficial in managing cardiovascular diseases due to their ability to modulate inflammatory pathways .

Agricultural Applications

This compound's insecticidal properties make it a candidate for use in pest management strategies.

Insect Growth Disruption

Mécanisme D'action

Tenulin exerts its effects through several mechanisms:

Antifeedant Activity: this compound acts as a potent antifeedant to herbivorous insects by interfering with their feeding behavior and development.

Antitumor Activity: this compound inhibits P-glycoprotein function, which is involved in multidrug resistance in cancer cells.

Michael Addition: The cyclopentenone group of this compound undergoes Michael addition with biological nucleophiles, which is crucial for its biological activity.

Comparaison Avec Des Composés Similaires

Isotenulin: A derivative of this compound with similar biological activities.

Other Sesquiterpene Lactones: Compounds such as parthenolide and helenalin share structural similarities with this compound and exhibit similar biological activities.

Uniqueness: this compound’s unique combination of antifeedant and antitumor activities, along with its ability to inhibit P-glycoprotein function, distinguishes it from other sesquiterpene lactones. Its specific reactivity with sulfur nucleophiles in Michael addition reactions also sets it apart .

Activité Biologique

Tenulin, a sesquiterpene lactone derived from the plant Helenium amarum, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of this compound

This compound is known for its cytotoxic properties against various cancer cell lines. It operates through multiple mechanisms, including the inhibition of P-glycoprotein (P-gp), which plays a significant role in drug efflux and contributes to MDR in cancer therapy. The compound's ability to interact with P-gp has been a focal point in recent research, highlighting its potential as an adjuvant treatment in chemotherapy.

- Inhibition of P-glycoprotein : this compound has been shown to inhibit P-gp function, enhancing the efficacy of chemotherapeutic agents. In studies using human P-gp stable expression cells, this compound and its derivative isothis compound demonstrated significant inhibition of P-gp efflux function by stimulating ATPase activity, which is crucial for drug transport across cellular membranes .

- Cytotoxic Effects : this compound exerts cytotoxic effects through the inhibition of DNA synthesis and enzymatic activity within cells. It has been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress .

- Anti-Mitotic Activity : Recent findings suggest that this compound may also exhibit anti-mitotic properties by affecting microtubule dynamics during cell division. This activity could further contribute to its anti-cancer effects by preventing the proliferation of tumor cells .

Case Studies and Experimental Evidence

- P-glycoprotein Interaction : In a controlled study, this compound was evaluated for its ability to reverse MDR in HeLaS3 and KB-vin cancer cell lines. The results indicated that this compound significantly resensitized these cells to doxorubicin and rhodamine 123, two common chemotherapeutic agents .

- Cell Viability Assays : The cytotoxicity of this compound was assessed using Sulforhodamine B (SRB) assays. At concentrations below 20 µM, this compound maintained over 70% cell viability while effectively inhibiting P-gp activity .

- ATPase Activity Measurement : Using the Pgp-Glo™ Assay System, researchers measured ATPase activity stimulated by this compound. The results showed a concentration-dependent increase in ATPase activity, confirming its role as a P-gp inhibitor .

Data Summary

The following table summarizes key experimental findings related to the biological activity of this compound:

| Study Parameter | Findings |

|---|---|

| P-glycoprotein Inhibition | Significant inhibition observed |

| Cytotoxic Concentration | Effective at < 20 µM |

| Cell Lines Tested | HeLaS3, KB-vin |

| ATPase Activity | Concentration-dependent stimulation |

| Chemotherapeutic Resensitization | Enhanced efficacy of doxorubicin |

Safety and Toxicity Considerations

While this compound shows promise as a therapeutic agent, it is essential to consider its safety profile. Sesquiterpene lactones can exhibit toxicity at high concentrations; thus, careful dosage regulation is necessary during therapeutic applications. Reports indicate that while this compound is effective against certain cancer types, its potential side effects must be monitored closely in clinical settings .

Propriétés

IUPAC Name |

(1R,2R,6R,7R,9S,12R,15R)-13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-4-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5-6,8-10,12-13,20H,7H2,1-4H3/t8-,9+,10+,12-,13-,15+,16+,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIULSUYTFOEHN-MEBIVNBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(C4(C1C=CC4=O)C)OC(C3(C(=O)O2)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3[C@H]([C@]4([C@H]1C=CC4=O)C)OC([C@@]3(C(=O)O2)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971161 | |

| Record name | 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-92-7, 55780-22-8 | |

| Record name | Tenulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055780228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6QE3MHR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.